Differentiation 1: Impact of the Unique 5-Amino-2-Fluorophenyl Moiety on Molecular Weight and Lipophilicity
The presence of a fluorine atom and an amino group on the N-phenyl ring distinguishes this compound from non-fluorinated or differently substituted analogs, impacting critical physicochemical properties. This compound has a molecular weight of 318.34 g/mol and a calculated XLogP3-AA of approximately 2.8, based on structurally similar analogs [1]. In comparison, a close analog, N-(5-amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide, has a molecular weight of 314.38 g/mol and an XLogP3-AA of 2.6 [2]. The fluorine substitution in the target compound increases molecular weight and lipophilicity, which are known to correlate with altered membrane permeability and metabolic stability. [3]
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Molecular Weight: 318.34 g/mol; Estimated XLogP3-AA: ~2.8 |
| Comparator Or Baseline | N-(5-amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide (Molecular Weight: 314.38 g/mol; XLogP3-AA: 2.6) |
| Quantified Difference | Molecular Weight: +3.96 g/mol; XLogP3-AA: +0.2 (estimated difference) |
| Conditions | Calculated physicochemical properties from PubChem and ChemSpider data [REFS-1, REFS-2]. |
Why This Matters
For procurement, these differences suggest that the target compound may exhibit distinct membrane permeability and metabolic stability profiles, which are critical parameters for in vivo studies, thereby making it a more suitable candidate than the methyl-substituted analog for certain SAR investigations.
- [1] N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide. ChemSpider. Accessed April 2026. View Source
- [2] N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide. PubChem CID 28306820. Accessed April 2026. View Source
- [3] Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. View Source
